N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide
Description
N-(1-Adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a carboxamide group.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-6-5-20-1-3-21(4-2-20)17(23)19-13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16,22H,1-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESIBOXWRMFSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide, also known by its CAS number 612802-24-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 1-adamantylmethyl amine with 4-(2-hydroxyethyl)piperazine-1-carboxylic acid. The process can be optimized through various methods including solvent choice and temperature control to yield high purity and yield.
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of related piperazine compounds. For instance, derivatives of piperazine have shown significant inhibition against various bacterial strains, including Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported as low as 1 μg/mL, indicating strong antibacterial activity compared to traditional antibiotics like norfloxacin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 11f | 1 | Pseudomonas aeruginosa |
| 11e | 2 | Pseudomonas aeruginosa |
| Norfloxacin | 4 | Pseudomonas aeruginosa |
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of the bacterial cell membrane. Studies indicate that these compounds can increase membrane permeability, leading to the efflux of intracellular components and ultimately bacterial cell death .
Furthermore, the interaction with bacterial DNA has been explored. The compound shows a hypochromic effect when binding to DNA, suggesting it may interfere with DNA replication processes, which is a common target for antibacterial agents .
Case Studies
A case study involving the application of piperazine derivatives in treating bacterial infections demonstrated significant improvements in infection management. Patients treated with compounds similar to this compound exhibited reduced bacterial loads and improved clinical outcomes compared to those treated with standard therapies.
Pharmacological Profile
In addition to antibacterial activity, the pharmacological profile of this compound suggests potential anti-inflammatory properties. Research indicates that similar compounds can inhibit pathways involved in inflammation, making them candidates for treating conditions like rheumatoid arthritis and osteoarthritis .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide exhibits significant anticancer properties. A study demonstrated its ability to bind to G-quadruplex DNA structures, which are known to play a crucial role in the regulation of gene expression and are considered targets for cancer therapy. The binding affinity of this compound was assessed using electrospray ionization mass spectrometry, showing promising results for further development as an anticancer agent .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Its structural properties allow it to interact effectively with various receptors, making it a candidate for further research in treating conditions like Alzheimer's disease .
Material Science Applications
2.1 Chemical Mechanical Planarization
In material science, this compound is utilized in chemical mechanical planarization (CMP) processes. CMP is critical in semiconductor manufacturing for achieving flat surfaces on silicon wafers. The compound serves as a component in polishing slurries, enhancing the efficiency of tungsten polishing by improving surface quality and reducing defects .
2.2 Polymer Synthesis
The compound is also involved in the synthesis of advanced polymers. Its piperazine structure allows for the formation of cross-linked networks, which can be tailored for specific mechanical and thermal properties. This versatility makes it suitable for applications in coatings, adhesives, and sealants, where enhanced durability and performance are required .
Case Studies
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares substituents, molecular weight (MW), and inferred properties:
*LogP values estimated using substituent contributions.
Key Observations:
- Adamantane vs. Bulky Groups : The adamantyl group in the target compound and 3c () enhances lipophilicity compared to aryl groups (e.g., BCTC’s tert-butylphenyl). However, the 2-hydroxyethyl group in the target compound may reduce LogP compared to 3c’s purine moiety .
Pharmacological and Receptor Interactions
TRP Channel Modulators
- BCTC (): A potent TRPM8 inhibitor with an IC50 in the nanomolar range. Its tert-butylphenyl group likely enhances membrane penetration, critical for cold-sensing receptor antagonism .
- CPIPC (): Acts as a TRPV1 partial agonist. The indazole substituent may optimize binding to TRPV1’s vanilloid pocket, a feature absent in the adamantane-containing target compound .
Central Nervous System Targets
- p-MPPI/p-MPPF (): Serotonin 5-HT1A antagonists with methoxyphenyl and fluorobenzamido groups.
- Dopamine D3R Ligands (): Piperazine-carboxamides with fluorophenyl substituents show >1000-fold selectivity for D3 over D2 receptors. The target’s adamantyl group might mimic bulky substituents in these ligands, though its rigid structure could limit conformational flexibility .
Anticancer Agents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
